(2,1,3-benzothiadiazol-4-yl)methanesulfonamide
Description
(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiadiazole core fused to a methanesulfonamide group. Benzothiadiazole derivatives are renowned for their electron-deficient aromatic systems, which contribute to applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-4-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c8-14(11,12)4-5-2-1-3-6-7(5)10-13-9-6/h1-3H,4H2,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUILDPWGINWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,1,3-benzothiadiazol-4-yl)methanesulfonamide typically involves the reaction of benzothiadiazole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzothiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiadiazole derivatives.
Scientific Research Applications
(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2,1,3-benzothiadiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The benzothiadiazole core distinguishes (2,1,3-benzothiadiazol-4-yl)methanesulfonamide from related sulfonamide compounds. Key structural analogs include:
- Benzothiazole sulfonamides : Replace the thiadiazole ring with a thiazole, altering electronic properties and binding affinity. For example, N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide derivatives exhibit activity influenced by substituent positions (meta vs. para), with para-substituted variants showing enhanced bioactivity.
- These compounds demonstrate cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 1.2–5.8 μM.
- Nitroimidazole sulfonamides : Incorporate a nitro group for radiosensitization (e.g., compound 13 in ). The nitroimidazole core facilitates hypoxia-selective cytotoxicity, a property absent in benzothiadiazole derivatives.
Biological Activity
(2,1,3-benzothiadiazol-4-yl)methanesulfonamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory effects, supported by recent research findings and case studies.
Chemical Structure
The compound belongs to the class of benzothiadiazole derivatives, characterized by the presence of a benzothiadiazole ring and a methanesulfonamide functional group. This structural configuration is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The results demonstrated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 8 µg/mL | |
| VRE | 16 µg/mL |
Anticancer Activity
The compound has also been studied for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule organization.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies using the MDA-MB-231 breast cancer cell line revealed that this compound significantly reduced cell viability. The compound was shown to disrupt microtubule dynamics and induce apoptosis, highlighting its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-231 | 12 | Microtubule disruption and apoptosis | |
| MCF-10A (non-cancerous) | >50 | Minimal effect |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in bacterial cell division and cancer progression.
Research Findings
A study focused on the inhibition of FtsZ, a key protein involved in bacterial cell division. The compound demonstrated competitive inhibition against FtsZ with an IC50 value indicating strong potential as an antibacterial agent targeting this pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
